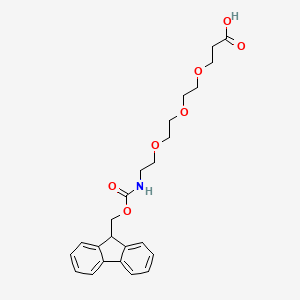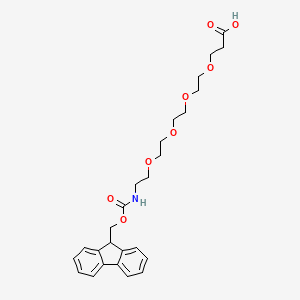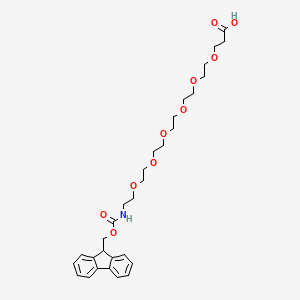
1,1-Diamino-2,2-dinitroethylene
Overview
Description
1,1-Diamino-2,2-dinitroethylene: is a high-energy density material known for its low sensitivity to shock, temperature, and friction. This compound was first synthesized by the FOA Defense Research Establishment in Sweden in 1998 . It has gained significant attention due to its high detonation performance and relatively easy synthesis procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diamino-2,2-dinitroethylene can be synthesized through a combination of nitration and hydrolysis steps. One common method involves the nitration of 2-methylimidazole followed by hydrolysis . Another method includes the cooling crystallization technique combined with repeated grinding to produce spherical this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes followed by purification steps to ensure high purity and yield. The cooling crystallization method is particularly favored for its efficiency in producing thermally stable spherical particles .
Chemical Reactions Analysis
Types of Reactions: 1,1-Diamino-2,2-dinitroethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
- Oxidation products include nitro derivatives.
- Reduction products include amino derivatives.
- Substitution reactions yield a variety of substituted compounds depending on the reagents used .
Scientific Research Applications
1,1-Diamino-2,2-dinitroethylene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other high-energy materials and explosives.
Biology: Studied for its potential interactions with biological molecules, although its primary use remains in materials science.
Medicine: Limited applications due to its explosive nature, but its derivatives are explored for potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,1-diamino-2,2-dinitroethylene primarily involves its decomposition under thermal or mechanical stress. The compound decomposes in two stages, with the first stage involving the formation of nitric acid and nitrile oxide . This decomposition is influenced by the molecular structure and the presence of intermolecular hydrogen bonds, which stabilize the compound and increase the decomposition barrier .
Comparison with Similar Compounds
- 1,3,5-Trinitro-2-oxo-1,3,5-triazacyclohexane (RDX)
- 1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX)
- 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)
Comparison: 1,1-Diamino-2,2-dinitroethylene is unique due to its combination of high detonation performance and low sensitivity. Unlike RDX and HMX, which are more sensitive to shock and friction, this compound offers a safer alternative for use in insensitive munitions . Its synthesis is also simpler compared to these compounds, making it a more accessible option for industrial applications .
Properties
IUPAC Name |
2,2-dinitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O4/c3-1(4)2(5(7)8)6(9)10/h3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHQFAMVYDIUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C([N+](=O)[O-])[N+](=O)[O-])(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894014 | |
| Record name | 1,1-Diamino-2,2-dinitroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145250-81-3 | |
| Record name | 1,1-Diamino-2,2-dinitroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145250-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FOX-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145250813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diamino-2,2-dinitroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOX-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B2KYV7C3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)



